molecular formula C13H18O2 B14263347 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- CAS No. 140226-52-4

2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

Cat. No.: B14263347
CAS No.: 140226-52-4
M. Wt: 206.28 g/mol
InChI Key: FVCNCUAGNOENEQ-UHFFFAOYSA-N
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Description

2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- is a chemical compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom. This specific compound features a tetrahydropyran ring substituted with a 4-ethylphenoxy group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- typically involves the reaction of tetrahydropyran with 4-ethylphenol under specific conditions. One common method is the etherification reaction, where tetrahydropyran is reacted with 4-ethylphenol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and catalyst concentration are optimized to achieve high efficiency and purity. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- is unique due to the presence of the 4-ethylphenoxy group, which imparts distinct chemical and physical properties

Properties

140226-52-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(4-ethylphenoxy)oxane

InChI

InChI=1S/C13H18O2/c1-2-11-6-8-12(9-7-11)15-13-5-3-4-10-14-13/h6-9,13H,2-5,10H2,1H3

InChI Key

FVCNCUAGNOENEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2CCCCO2

Origin of Product

United States

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